COPPER (II) UNDECYLENATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is represented by the chemical formula C22H42CuO4 and has a molecular weight of 434.12 g/mol . This compound is known for its antifungal properties and is often used in medicinal and industrial applications.
Vorbereitungsmethoden
Copper (II) undecylenate can be synthesized through various methods. One common method involves the reaction of undecylenic acid with copper (II) oxide or copper (II) hydroxide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve the use of copper (II) sulfate and sodium undecylenate, followed by filtration and drying to obtain the final product .
Analyse Chemischer Reaktionen
Copper (II) undecylenate undergoes several types of chemical reactions, including:
Reduction: Copper (II) ions can be reduced to copper (I) or elemental copper under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Copper (II) undecylenate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Wirkmechanismus
The mechanism of action of copper (II) undecylenate involves its ability to disrupt cellular processes in fungi. Copper ions can generate reactive oxygen species (ROS) through Fenton-type reactions, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . Additionally, copper ions can interfere with enzyme activity and disrupt membrane integrity, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Copper (II) undecylenate can be compared with other copper (II) compounds such as:
Copper (II) sulfate: Commonly used in agriculture as a fungicide and in chemistry as a reagent.
Copper (II) acetate: Used in various chemical reactions and as a catalyst.
Copper (II) chloride: Employed in organic synthesis and as a disinfectant.
What sets this compound apart is its specific antifungal properties and its use in medicinal applications .
Eigenschaften
CAS-Nummer |
1328-71-8 |
---|---|
Molekularformel |
C11H19O2- |
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
undec-10-enoate |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1 |
InChI-Schlüssel |
FRPZMMHWLSIFAZ-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.